6-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-YL]nicotinic acid
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Overview
Description
6-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-YL]nicotinic acid is a complex organic compound with the molecular formula C12H9NO5S and a molecular weight of 279.27 g/mol . This compound features a nicotinic acid core substituted with a thiophene ring and a methoxycarbonyl group, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-YL]nicotinic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-YL]nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents can be used for substitution reactions on the thiophene ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carboxyl group would yield an alcohol.
Scientific Research Applications
6-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-YL]nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-YL]nicotinic acid involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: The parent compound, lacking the thiophene and methoxycarbonyl substitutions.
Thiophene-2-carboxylic Acid: Similar structure but without the nicotinic acid core.
Methoxycarbonyl-substituted Thiophenes: Compounds with similar functional groups but different core structures.
Uniqueness
6-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-YL]nicotinic acid is unique due to its combination of a nicotinic acid core with a thiophene ring and a methoxycarbonyl group. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-(5-methoxycarbonylthiophen-3-yl)-6-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5S/c1-18-12(17)9-3-7(5-19-9)8-2-6(11(15)16)4-13-10(8)14/h2-5H,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEJPZRIJRDAII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=CC(=CNC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687911 |
Source
|
Record name | 5-[5-(Methoxycarbonyl)thiophen-3-yl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00687911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261963-08-9 |
Source
|
Record name | 5-[5-(Methoxycarbonyl)thiophen-3-yl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00687911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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